molecular formula C10H12N2O2S B1393112 Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 1072944-76-3

Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1393112
M. Wt: 224.28 g/mol
InChI Key: AHCQLIHOJARIKX-UHFFFAOYSA-N
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Description

“Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C10H12N2O2S . It is often used in research and has been referenced in various scientific studies .


Molecular Structure Analysis

The molecular structure of “Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate” is defined by its empirical formula C10H12N2O2S . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.28 . Other physical and chemical properties like density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pyrimidine Derivatives

    Methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are derivatives of pyrimidine, are synthesized through reactions involving methylthio pyrimidines, demonstrating the role of methylthio pyrimidines in producing compounds with potential fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

  • Novel Pyrimidine Esters Synthesis

    Studies on synthetic methods of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters have expanded our understanding of these compounds' molecular diversity (Nishimura, Okamoto, Ikunaka, & Ohyama, 2011).

  • Development of Ethyl 2-Methylthio Pyrimidine Derivatives

    Efficient procedures for synthesizing ethyl 2-methylthio pyrimidine derivatives demonstrate the adaptability and potential applications of these compounds (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).

  • Novel Thieno[2,3‐d]pyrimidines Preparation

    A new method for preparing thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides has been developed, showcasing the versatility of pyrimidine derivatives (Santilli, Kim, & Wanser, 1971).

Medicinal and Biological Applications

  • Thieno[3,2-d]Pyrimidines Synthesis for Biological Activities

    Synthesis of new thieno[3,2-d]pyrimidine derivatives highlights their potential in medicinal and biological activities, such as VEGF receptor-2 kinase inhibition and 5-HT3 receptor ligand properties (Song, 2007).

  • Palladium-Catalyzed Reactions for Heterocyclic Systems

    Utilizing palladium-catalyzed reactions of methylthio pyrimidine derivatives has led to the synthesis of novel heterocyclic systems, indicating potential applications in drug development (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

  • Antiviral and Antitumor Activities of Pyrimidine Derivatives

    Studies on the antiviral and antitumor activities of various pyrimidine derivatives, including those involving methylthio groups, reveal their potential in developing new therapeutic agents (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Safety And Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure.

properties

IUPAC Name

methyl 4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-14-9(13)7-5-11-10(15-2)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCQLIHOJARIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CC2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674780
Record name Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

1072944-76-3
Record name Methyl 4-cyclopropyl-2-(methylthio)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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